molecular formula C17H14FN3O2S B11067301 {4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone

Cat. No.: B11067301
M. Wt: 343.4 g/mol
InChI Key: NCMAVOONDNTHQY-UHFFFAOYSA-N
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Description

4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and biological activities. The uniqueness of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H14FN3O2S/c1-23-13-8-2-10(3-9-13)14(22)15-16(19)21-17(24-15)20-12-6-4-11(18)5-7-12/h2-9H,19H2,1H3,(H,20,21)

InChI Key

NCMAVOONDNTHQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N

Origin of Product

United States

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